1-Chloro-2-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Chloro-2-(prop-2-yn-1-yloxy)benzene, also known as 2-chloro-1-propenylbenzene, is a synthetic organic compound with a wide range of applications in the scientific and industrial research fields. This compound is a versatile reagent due to its ability to react with a variety of functional groups and its relatively low toxicity, making it an attractive choice for a variety of research purposes.
Scientific Research Applications
Synthesis and Crystallography
1-Chloro-2-(prop-2-yn-1-yloxy)benzene and its derivatives are integral in synthesizing various heterocyclic systems. For example, they are used in the synthesis of 3-(Prop-2-yn-1-yloxy)phthalonitrile, a compound where the 14 non-H atoms are approximately coplanar, demonstrating interesting crystallographic properties (Chin et al., 2013). Similarly, 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone is another compound where the methoxy and prop-2-ynyloxy groups are nearly coplanar with the attached benzene ring, showcasing unique crystal structure characteristics (Chun-Hua Zhang et al., 2010).
Biological Evaluation and Synthesis of Heterocyclic Systems
The compound plays a role in the biological evaluation of new heterocyclic systems. In a study, it was used to synthesize derivatives from eugenol, resulting in compounds with significant cytotoxicity against various cancer cell lines (Abdelmaoujoud Taia et al., 2020).
Antibacterial and Antiurease Activities
1-Chloro-2-(prop-2-yn-1-yloxy)benzene derivatives have also been synthesized for biological evaluations. These compounds, like 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, showed potent antibacterial and antiurease activities, indicating their potential in medical and pharmaceutical applications (Tannaza Batool et al., 2014).
Molecular Structure Analysis
In another study, the compound's derivatives were analyzed for their molecular structure. For instance, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde demonstrated how molecules are linked by a pair of C—H⋯O hydrogen bonds, forming inversion dimers with an R22(12) ring motif (Tamilarasu Ezhilarasu et al., 2016).
Catalysis and Synthesis
The compound is also significant in catalysis and synthesis processes. A study on the regioselective formation of 2-(benzoyloxy)propene from propyne and benzoic acid highlights its importance in catalytic reactions under mild conditions, showcasing its potential in industrial chemistry applications (C. Bianchini et al., 1990).
Environmental Applications
Furthermore, it is used in environmentally benign applications, such as in a TEMPO-catalyzed alcohol oxidation system, indicating its role in sustainable chemical processes (Xiao‐Qiang Li et al., 2009).
properties
IUPAC Name |
1-chloro-2-prop-2-ynoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJYMVHZHGCWOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333984 | |
Record name | 1-chloro-2-(prop-2-yn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(prop-2-yn-1-yloxy)benzene | |
CAS RN |
17061-92-6 | |
Record name | 1-chloro-2-(prop-2-yn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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